molecular formula C6H3F4NS B1406635 3-Fluoro-2-mercapto-4-(trifluoromethyl)pyridine CAS No. 1803734-54-4

3-Fluoro-2-mercapto-4-(trifluoromethyl)pyridine

Cat. No. B1406635
CAS RN: 1803734-54-4
M. Wt: 197.16 g/mol
InChI Key: DXOJZPZAFKVTSC-UHFFFAOYSA-N
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Description

3-Fluoro-2-mercapto-4-(trifluoromethyl)pyridine (3F2MTP) is an organic compound that has been the subject of much scientific research in recent years. It is a pyridine derivative with a fluorine-containing mercapto group, and it has been studied for its potential use in a variety of applications ranging from drug synthesis to biochemistry.

Scientific Research Applications

3-Fluoro-2-mercapto-4-(trifluoromethyl)pyridine has been studied for its potential use in a variety of scientific research applications. It has been used as a ligand in coordination chemistry, as a reactant in organic synthesis, and as a catalyst in the synthesis of organic compounds. It has also been studied for its potential use as a drug synthesis intermediate and as a potential ingredient in biochemically active compounds. Additionally, this compound has been studied for its potential use in the synthesis of polymeric materials and as a potential component of nanomaterials.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-mercapto-4-(trifluoromethyl)pyridine is not yet fully understood. However, it is believed that the fluorine-containing mercapto group of this compound has a stabilizing effect on the pyridine ring, which can lead to increased reactivity. Additionally, the fluorine-containing mercapto group is thought to be capable of forming hydrogen bonds with other molecules, which can lead to increased binding affinity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been studied for its potential use as an inhibitor of enzymes, as a potential inhibitor of protein-protein interactions, and as a potential inhibitor of the activity of enzymes involved in the regulation of gene expression. Additionally, this compound has been studied for its potential use as an antioxidant, as an anti-inflammatory agent, and as a potential inhibitor of the growth of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Fluoro-2-mercapto-4-(trifluoromethyl)pyridine for laboratory experiments include its low cost, its availability, and its stability in a variety of solvents. Additionally, its fluorine-containing mercapto group is capable of forming hydrogen bonds with other molecules, which can lead to increased binding affinity. However, this compound is a relatively new compound, and its potential applications are not yet fully understood. Therefore, its use in laboratory experiments should be done with caution.

Future Directions

There are a number of potential future directions for research involving 3-Fluoro-2-mercapto-4-(trifluoromethyl)pyridine. These include further studies into its potential use as a drug synthesis intermediate, its potential use as an inhibitor of enzymes, its potential use as an antioxidant, and its potential use as an anti-inflammatory agent. Additionally, further research could be done into its potential use as a ligand in coordination chemistry, its potential use as a reactant in organic synthesis, and its potential use as a catalyst in the synthesis of organic compounds. Finally, further research could be done into its potential use in the synthesis of polymeric materials and its potential use as a component of nanomaterials.

properties

IUPAC Name

3-fluoro-4-(trifluoromethyl)-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F4NS/c7-4-3(6(8,9)10)1-2-11-5(4)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXOJZPZAFKVTSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=S)C(=C1C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F4NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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